![molecular formula C19H14FN3O B7563238 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide](/img/structure/B7563238.png)
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide
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Overview
Description
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide, also known as FIQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide has been shown to inhibit the activity of this pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells. 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation of using 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide is its high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide, including its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and treatment regimens for 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide, as well as its potential side effects and interactions with other drugs. Additionally, research on the synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide analogs may lead to the development of more potent and selective compounds for scientific research and therapeutic applications.
In conclusion, 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide is a novel compound that has shown promising results in various studies, particularly in its potential applications in cancer research and inflammation treatment. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide involves the reaction of 5-fluoroindole-3-carboxylic acid with quinoline-6-amine in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide in high yield and purity.
Scientific Research Applications
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide has also been studied for its potential as an anti-inflammatory and anti-tumor agent.
properties
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-14-3-5-18-16(10-14)13(11-22-18)9-19(24)23-15-4-6-17-12(8-15)2-1-7-21-17/h1-8,10-11,22H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQOKBRHQDTTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CC3=CNC4=C3C=C(C=C4)F)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide |
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